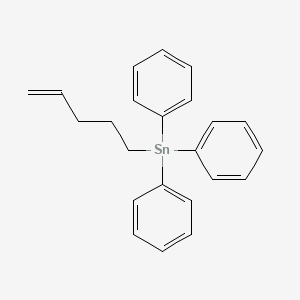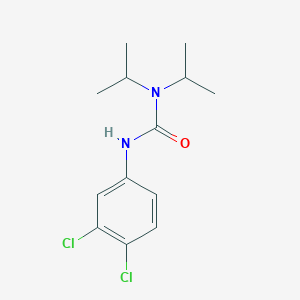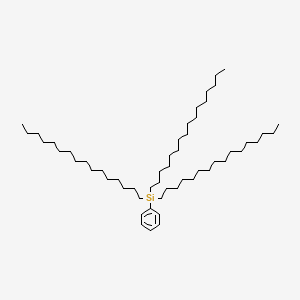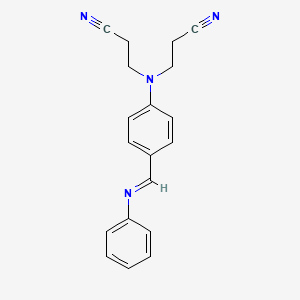
N,N'-Bis(3,4-dichlorophenyl)formamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3,4-dichlorophenyl)formamidine is a chemical compound with the molecular formula C13H8Cl4N2 and a molecular weight of 334.034 g/mol It is characterized by the presence of two 3,4-dichlorophenyl groups attached to a formamidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,4-dichlorophenyl)formamidine typically involves the reaction of 3,4-dichloroaniline with formamidine derivatives. One efficient method for the preparation of formamidines involves the use of aromatic amines and ethyl orthoformate in the presence of a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H) . This method is mild, simple, and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(3,4-dichlorophenyl)formamidine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3,4-dichlorophenyl)formamidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N,N’-Bis(3,4-dichlorophenyl)formamidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N’-Bis(3,4-dichlorophenyl)formamidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity and the disruption of cellular processes. The presence of the dichlorophenyl groups may enhance its binding affinity to certain biological targets, leading to its observed biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(3-chlorophenyl)formamidine: Similar structure but with fewer chlorine atoms, leading to different chemical and biological properties.
N,N’-Bis(2,6-dichlorophenyl)formamidine: Similar structure but with chlorine atoms in different positions, affecting its reactivity and applications.
Uniqueness
N,N’-Bis(3,4-dichlorophenyl)formamidine is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which influences its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable tool in various research applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
49755-03-5 |
|---|---|
Formule moléculaire |
C13H8Cl4N2 |
Poids moléculaire |
334.0 g/mol |
Nom IUPAC |
N,N'-bis(3,4-dichlorophenyl)methanimidamide |
InChI |
InChI=1S/C13H8Cl4N2/c14-10-3-1-8(5-12(10)16)18-7-19-9-2-4-11(15)13(17)6-9/h1-7H,(H,18,19) |
Clé InChI |
YOCJXLMFXFMEFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC=NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















